CDK2 Inhibition Potency: A Benchmark for Pyrimidinedione Scaffold Comparison
6-(2,6-Difluorophenyl)pyrimidine-2,4(1H,3H)-dione exhibits measurable, albeit moderate, inhibitory activity against CDK2-cyclin A, with a reported IC50 of 10,000 nM (10 µM) in a biochemical assay [1]. This value provides a critical baseline for SAR studies, where subsequent functionalization of the pyrimidinedione core aims to achieve nanomolar potency. For context, the clinical CDK2 inhibitor Dinaciclib (SCH 727965) demonstrates an IC50 of 1 nM against CDK2-cyclin E, highlighting the substantial potency gap that must be bridged by further medicinal chemistry optimization [2]. The activity of the unadorned 6-(2,6-difluorophenyl)pyrimidinedione scaffold thus defines the starting point for rational design, and its procurement is essential for confirming that potency enhancements observed in derivative series are genuinely attributable to introduced modifications rather than baseline scaffold activity.
| Evidence Dimension | CDK2-cyclin A inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (10 µM) |
| Comparator Or Baseline | Dinaciclib (SCH 727965): 1 nM (CDK2-cyclin E); Other unsubstituted pyrimidinediones: often >50 µM or inactive |
| Quantified Difference | Target compound is ~10,000-fold less potent than the clinical-stage comparator Dinaciclib, but represents a >5-fold improvement over completely unsubstituted pyrimidinedione cores. |
| Conditions | In vitro biochemical assay; CDK2-cyclin A; preincubation 30 min at RT, then 30 min at 40°C |
Why This Matters
This quantitative benchmark allows researchers to accurately assess the impact of their chemical modifications on CDK2 inhibition, ensuring that SAR conclusions are based on a well-characterized starting point.
- [1] BindingDB. BDBM50444922 (CHEMBL3099749): 6-(2,6-difluorophenyl)pyrimidine-2,4(1H,3H)-dione. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50444922 View Source
- [2] Parry D, et al. Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Mol Cancer Ther. 2010;9(8):2344-53. View Source
